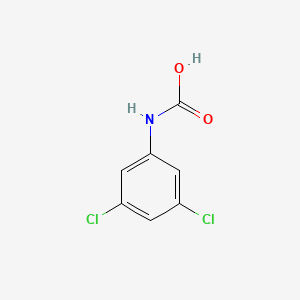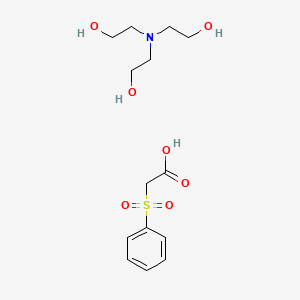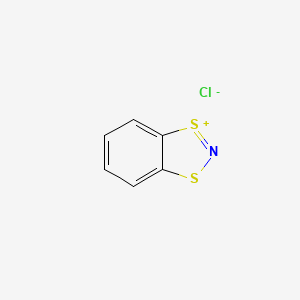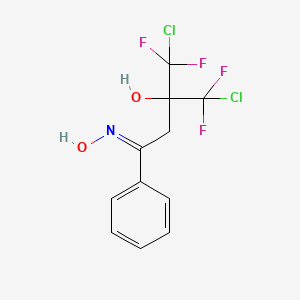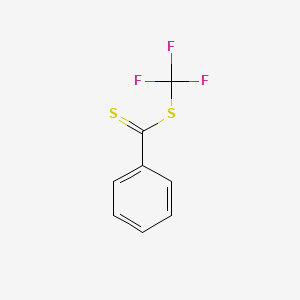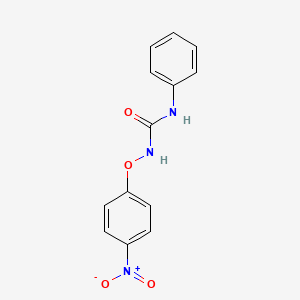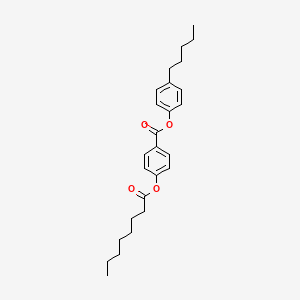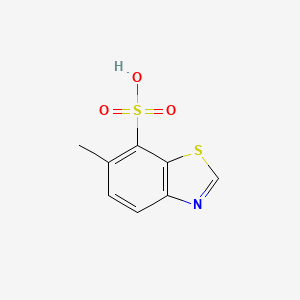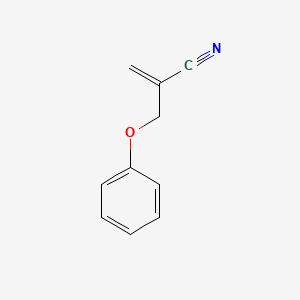silane CAS No. 95691-39-7](/img/structure/B14344715.png)
[(2-Iodobut-1-en-1-yl)oxy](trimethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Iodobut-1-en-1-yl)oxysilane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of an iodoalkene group attached to a trimethylsilyl ether
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Iodobut-1-en-1-yl)oxysilane typically involves the reaction of 2-iodobut-1-en-1-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether. The general reaction scheme is as follows:
2-Iodobut-1-en-1-ol+Trimethylsilyl chloride→(2-Iodobut-1-en-1-yl)oxysilane+HCl
Industrial Production Methods
Industrial production of (2-Iodobut-1-en-1-yl)oxysilane may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.
化学反応の分析
Types of Reactions
(2-Iodobut-1-en-1-yl)oxysilane can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as halides, amines, or thiols.
Addition Reactions: The double bond in the butenyl group can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide, potassium thiocyanate, and amines. Reactions are typically carried out in polar aprotic solvents like acetone or dimethylformamide.
Addition Reactions: Reagents such as bromine or hydrogen chloride are used, often in the presence of a solvent like dichloromethane.
Oxidation Reactions: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted butenyl derivatives.
Addition Reactions: Products include halogenated or hydrogenated butenyl derivatives.
Oxidation Reactions: Products include epoxides or other oxygenated compounds.
科学的研究の応用
(2-Iodobut-1-en-1-yl)oxysilane has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, particularly in the formation of carbon-silicon bonds.
Material Science: The compound can be used in the preparation of silicon-containing polymers and materials with unique properties.
Medicinal Chemistry: It may be used in the synthesis of bioactive molecules or as a precursor in the development of pharmaceuticals.
Biology: The compound can be used in the modification of biomolecules for research purposes.
作用機序
The mechanism of action of (2-Iodobut-1-en-1-yl)oxysilane in chemical reactions involves the reactivity of the iodoalkene group and the trimethylsilyl ether. The iodine atom can act as a leaving group in substitution reactions, while the double bond can participate in addition reactions. The trimethylsilyl group can stabilize intermediates and facilitate the formation of carbon-silicon bonds.
類似化合物との比較
Similar Compounds
- (1,1-Dimethyl-2-propynyl)oxy trimethylsilane
- Trimethyl[(2-methyl-1-cyclohexen-1-yl)oxy]silane
Uniqueness
(2-Iodobut-1-en-1-yl)oxysilane is unique due to the presence of the iodoalkene group, which imparts distinct reactivity compared to other organosilicon compounds. This makes it particularly useful in specific synthetic applications where the iodine atom or the double bond can be selectively manipulated.
特性
CAS番号 |
95691-39-7 |
|---|---|
分子式 |
C7H15IOSi |
分子量 |
270.18 g/mol |
IUPAC名 |
2-iodobut-1-enoxy(trimethyl)silane |
InChI |
InChI=1S/C7H15IOSi/c1-5-7(8)6-9-10(2,3)4/h6H,5H2,1-4H3 |
InChIキー |
MNLBPXZGHOGBHZ-UHFFFAOYSA-N |
正規SMILES |
CCC(=CO[Si](C)(C)C)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


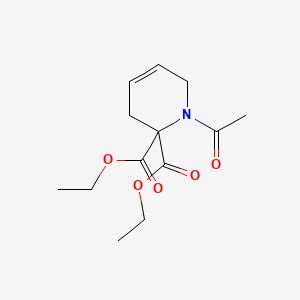
![[3-(9-Borabicyclo[3.3.1]nonan-9-yl)prop-1-yn-1-yl](trimethyl)silane](/img/structure/B14344644.png)
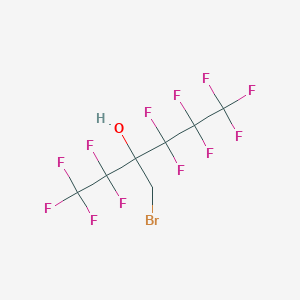
![N-[4-[[4-Amino-2-(dimethylamino)phenyl]sulfonyl]phenyl]acetamide](/img/structure/B14344648.png)
